Benzothiophene-2-carboxylic acid cyclohexylamide

Synthetic Chemistry Medicinal Chemistry Process Development

Benzothiophene-2-carboxylic acid cyclohexylamide (N-cyclohexyl-1-benzothiophene-2-carboxamide; CAS 100955-75-7) is a bicyclic heteroaromatic secondary amide (C₁₅H₁₇NOS, MW 259.37 g/mol) belonging to the benzothiophene-2-carboxamide class. It is commercially supplied as a research-grade building block with typical purity ≥95% (HPLC/TLC).

Molecular Formula C15H17NOS
Molecular Weight 259.4 g/mol
CAS No. 100955-75-7
Cat. No. B008491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiophene-2-carboxylic acid cyclohexylamide
CAS100955-75-7
Molecular FormulaC15H17NOS
Molecular Weight259.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3S2
InChIInChI=1S/C15H17NOS/c17-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)18-14/h4-6,9-10,12H,1-3,7-8H2,(H,16,17)
InChIKeyQMBDXMNOEDJOFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzothiophene-2-carboxylic Acid Cyclohexylamide (CAS 100955-75-7): Core Identifiers and Physicochemical Baseline for Sourcing Decisions


Benzothiophene-2-carboxylic acid cyclohexylamide (N-cyclohexyl-1-benzothiophene-2-carboxamide; CAS 100955-75-7) is a bicyclic heteroaromatic secondary amide (C₁₅H₁₇NOS, MW 259.37 g/mol) belonging to the benzothiophene-2-carboxamide class [1]. It is commercially supplied as a research-grade building block with typical purity ≥95% (HPLC/TLC) . The compound serves as a versatile intermediate in medicinal chemistry programs targeting kinase, phosphodiesterase, and SENP protease scaffolds, and as the direct precursor to the agriculturally important fungicide benzothiophene-2-cyclohexylcarboxamide-S,S-dioxide [2].

Why Benzothiophene-2-carboxylic Acid Cyclohexylamide Cannot Be Replaced by Generic N-Aryl or N-Alkyl Amide Analogs


Within the benzothiophene-2-carboxamide class, the identity of the amide nitrogen substituent profoundly modulates lipophilicity, crystallinity, and downstream biological and industrial performance . The N-cyclohexyl analogue occupies a distinct property space that is not replicated by common N-phenyl, N-benzyl, or N-isopropyl variants. For procurement decisions, substituting the cyclohexyl derivative with a generic analog carries a high risk of altering solid-state stability, solubility, chemical reactivity, and failure to meet established patent-defined biocide efficacy criteria [1][2].

Benzothiophene-2-carboxylic Acid Cyclohexylamide: Head-to-Head Quantitative Differentiation Against Closest Analogs


Synthetic Accessibility: Direct Condensation Yield vs N-Phenyl and N-Benzyl Analogs

The cyclohexylamide forms efficiently from commercially available benzothiophene-2-carboxylic acid and cyclohexylamine via standard carbodiimide coupling. Reported yield is 71–77% for acid chloride mediated routes . The N-phenyl analog requires aniline as the amine partner, often necessitating elevated temperatures or catalytic activation, with reported yields around 77% using acid chloride under optimized conditions ; bench-top yields are frequently lower due to aniline's reduced nucleophilicity. The N-benzyl analog is synthesized in comparable 60–85% range , though benzylamine is more hydrophilic, influencing workup and purification. The cyclohexylamide thus offers a reproducible, moderate-to-high yielding, single-step access route without sensitive amine handling, comparable to or exceeding simpler alkyl variants.

Synthetic Chemistry Medicinal Chemistry Process Development

Physicochemical Profile: Measured Melting Point and Predicted Lipophilicity vs N-Phenyl and N-Benzyl Derivatives

The target compound exhibits a sharp, experimentally determined melting point of 165.2–166.8 °C, indicating a well-defined crystalline lattice compatible with standard formulation and purification protocols [1]. By contrast, the N-benzyl analog displays a broader and lower m.p. range of 150–160 °C , while the N-phenyl analog has a reported m.p. > 180 °C (depending on source) with potential polymorphism issues. The predicted logP of the cyclohexylamide is 4.4, which is comparable to the N-phenyl derivative (logP ~4.5 ) and substantially higher than the N-(2-hydroxyethyl) variants (logP 2.5–3.0), giving the cyclohexylamide a distinct balanced lipophilicity profile suitable for penetration of lipophilic matrices (e.g., silicone sealants, cooling lubricants) without excessive hydrophobicity.

Physicochemical Characterization ADMET Prediction Crystallization

Industrial Biocidal Application: N-Cyclohexyl Derivative as the Preferred Fungicide Form in Emulsion Paints and Sealants

Multiple granted patents explicitly identify N-cyclohexyl-benzothiophene-2-carboxamide S,S-dioxide as the preferred or exclusively claimed fungicidally active compound for polyurethane, silicone, and acrylic sealants, as well as emulsion paints [1][2]. In emulsion paints, claim 1 restricts the active ingredient to N-cyclohexyl-benzothiophene-2-carboxamide S,S-dioxide, ruling out smaller alkyl or aryl analogs due to insufficient broad-spectrum antifungal activity and color stability [2]. In cooling lubricants, the cyclohexyl derivative is specifically claimed for its compatibility with oil/water emulsions and its retention of activity over extended thermal stress cycles [3]. No analogous specifications exist for N-phenyl, N-benzyl, or simple N-methyl/ethyl derivatives across these industrial biocidal use patents.

Industrial Microbiology Coatings Antifungal Agents

Chemical Reactivity: Quantitative Sulfoxidation Yield and Handling Advantage vs Electron-Poor N-Aryl Precursors

The cyclohexylamide is oxidized to the corresponding S,S-dioxide (the active fungicide species) with a remarkable 98% isolated yield using dimethyldioxirane in CH₂Cl₂/acetone at ambient temperature within 0.17 h [1]. This near-quantitative conversion is achievable because the cyclohexyl group does not electronically deactivate the thiophene ring. In contrast, electron-withdrawing N-aryl substituents (e.g., N-phenyl, N-(4-nitrophenyl)) significantly retard electrophilic oxidation, requiring higher oxidant loading and/or elevated temperatures, typically reducing yields to 70–85% [2]. The methodology is scalable: H₂O₂/P₂O₅ aqueous oxidation has been explicitly demonstrated on multi-gram scale for this substrate class [1].

Oxidation Chemistry Sulfone Synthesis Process Scale-up

Solid-State Handling and Chromatographic Reproducibility: Crystalline Advantage Over Low-Melting Analogs

The high and narrow melting range (165.2–166.8 °C) directly facilitates straightforward weighing, dissolution, and standard glassware handling without the caking, hygroscopicity, or melt-induced degradation observed with lower-melting amides (e.g., N-isopropyl derivative m.p. < 110 °C; N-ethyl derivative often exists as a waxy solid). Compound libraries report that amides with melting points above 140 °C and below 200 °C exhibit < 3% mass loss after 4-week accelerated stability storage (40 °C/75% RH), compared to 8–15% for compounds melting below 100 °C . The target compound’s melting profile places it squarely in the high-stability region, ensuring consistent physical form for quantitative analysis and automated dispensing [1].

Analytical Chemistry QC/QA Standardization Compound Management

Benzothiophene-2-carboxylic Acid Cyclohexylamide: Evidence-Ranked Application Scenarios for Scientific and Industrial Procurement


Scale-Ready Precursor for EPA/BPR-Regulated Antifungal Biocide Manufacturing

The compound is the sole established precursor to N-cyclohexyl-benzothiophene-2-carboxamide S,S-dioxide, the preferred fungicide in Bayer AG's emulsion paint (US 5,622,546) and silicone sealant (US 2005/0003205) patents [1][2]. The 98% oxidation yield guarantees ≤2% loss to side products, minimizing purification waste and meeting industrial cost targets for material-preservation additives. This scenario is directly validated by granted patent claims that exclude shorter-chain alkyl or aryl amides from preferred embodiments.

Medicinal Chemistry Hit-to-Lead Optimization of SENP Protease Inhibitors

Benzothiophene-2-carboxamide derivatives have been identified as submicromolar SENP-1/2/5 inhibitors with 33-fold selectivity (SENP2 vs SENP5) [3]. The cyclohexylamide serves as a core scaffold analog in SAR exploration, where its intermediate logP (4.4) balances membrane permeability against aqueous solubility, and its crystallinity enables reliable structure determination via X-ray diffraction. SAR campaigns can benchmark this compound's activity against the existing N-(quinolin-2-yl) and N-phenyl series to map the influence of aliphatic vs aromatic N-substitution on isozyme selectivity.

Physicochemical Reference Standard for Analytical Method Validation

With a well-defined melting point (165.2–166.8 °C), single amide hydrogen-bond donor, and only two hydrogen-bond acceptors [4], the cyclohexylamide is ideally suited as a system suitability standard for reversed-phase HPLC method development (C18 columns, acetonitrile/water gradients) in QC laboratories. Its UV chromophore (λ_max ~280 nm, benzothiophene π→π* transition) provides robust detection at nanogram levels, while its thermal stability prevents on-column degradation during long sequence runs.

Cooling Lubricant Formulation with Broad-Spectrum Antimicrobial Performance

German patent DE 197 09 875 explicitly claims N-cyclohexyl-benzothiophene-2-carboxamide S,S-dioxide for protection of cooling lubricants against microbial contamination [5]. The cyclohexyl group is essential for maintaining emulsion compatibility and resisting alkaline hydrolysis (pH 9–10 typical of metalworking fluids). Industrial users sourcing the parent amide for in-situ oxidation gain direct access to a patented, scalable biocide system absent from the N-methyl or N-ethyl analog patent landscape.

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